![molecular formula C13H22O B14300638 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran CAS No. 116073-19-9](/img/structure/B14300638.png)
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of heterocyclic compounds, specifically those containing a pyran ring fused to a cyclopentane ring The presence of a methyl group at the 9th position further distinguishes it from other similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopentane derivative, followed by its fusion with a pyran ring through a series of condensation and cyclization reactions. Catalysts such as Lewis acids or bases may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Its stability and reactivity make it useful in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a similar fused ring structure but lacking the methyl group at the 9th position.
Dodecahydrobenzo[b]pyran: Similar in structure but without the cyclopentane ring.
Uniqueness
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is unique due to its specific ring fusion and the presence of the methyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
116073-19-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
9-methyl-1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]chromene |
InChI |
InChI=1S/C13H22O/c1-9-10-5-2-3-7-12(10)14-13-8-4-6-11(9)13/h9-13H,2-8H2,1H3 |
Clave InChI |
ICQUKPPBCLQJJW-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCCCC2OC3C1CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



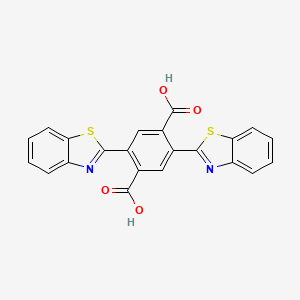
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
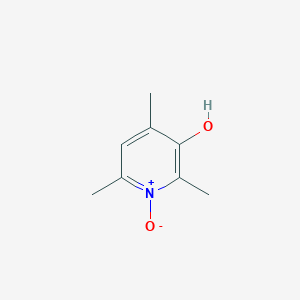
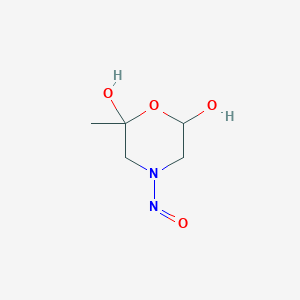
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

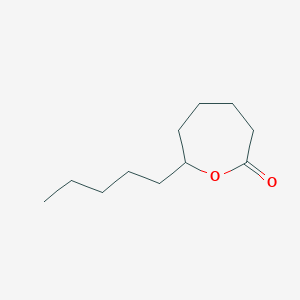
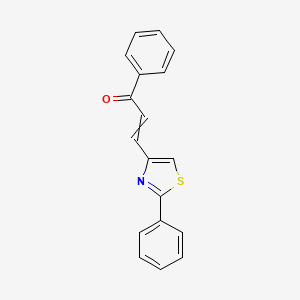
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
